Vibsanin A
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Overview
Description
Vibsanin A is a natural protein kinase C (PKC) activator and HSP90 inhibitor, sensitizing human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn.
Scientific Research Applications
Cancer Treatment Potential
Vibsanin A shows promise as an anticancer agent. Research indicates that Vibsanin A analogs can induce myeloid cell differentiation via activation of protein kinase C (PKC), without tumor-promoting activity, suggesting potential for acute myeloid leukemia (AML) therapy. The hydroxymethyl group in Vibsanin A plays a key role in inducing differentiation of AML cells, offering insights for developing new antileukemic drugs (Matsuki et al., 2017). Another study found that Vibsanin A, and its analogs, have anti-proliferative effects against various cancer cell lines, suggesting its potential as a novel anti-cancer drug, particularly as an HSP90 inhibitor (Miura et al., 2019).
Potential in Treating Inflammation-Associated Diseases
Vibsanin B, a related compound, has been identified as a novel macrocyclic diterpenoid that inhibits interstitial leukocyte migration, playing a critical role in inflammation. It preferentially binds to heat shock protein (HSP)90β and has been shown to ameliorate experimental autoimmune encephalomyelitis in mice, offering promise for treating inflammation-associated diseases (Ye et al., 2015).
Insights into Molecular Structure and Synthesis
Significant efforts have been made in understanding the molecular structure and synthetic pathways of Vibsanin A and related compounds. The total synthesis of vibsanin E, a structurally related compound, has been accomplished, providing insights into the complex diterpene synthesis and helping to establish the relative and absolute stereochemistry of these molecules (Schwartz et al., 2009). The determination of the absolute configuration of Vibsanin F, a simpler diterpene, was achieved through asymmetric synthesis, highlighting the intricate chemistry of these compounds (Yuasa et al., 2003).
properties
CAS RN |
72506-14-0 |
---|---|
Product Name |
Vibsanin A |
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.575 |
IUPAC Name |
(1R,2R,3E,5S,7E,11R)-8-(Hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-en-1-yl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H38O4/c1-18(2)8-7-13-24(5)14-11-20(17-26)9-10-22-25(6,29-22)21(12-15-24)28-23(27)16-19(3)4/h8,11-12,15-16,21-22,26H,7,9-10,13-14,17H2,1-6H3/b15-12+,20-11+/t21-,22-,24+,25+/m1/s1 |
InChI Key |
FUGMARDYCOVINL-UXJPQKNOSA-N |
SMILES |
C/C(C)=C\C(O[C@H]1[C@]2(C)O[C@]2([H])CC/C(CO)=C\C[C@@](CC/C=C(C)/C)(C)/C=C/1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Vibsanin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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